molecular formula C8H8FNO2 B1364000 Methyl 2-amino-6-fluorobenzoate CAS No. 86505-94-4

Methyl 2-amino-6-fluorobenzoate

Cat. No. B1364000
CAS RN: 86505-94-4
M. Wt: 169.15 g/mol
InChI Key: VKJYAPKCOSGXAD-UHFFFAOYSA-N
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Patent
US07241769B2

Procedure details

676.3 mg (17.8 mmol) lithium aluminium hydride are placed in 65 ml diethyl ether under an N2 atmosphere and cooled to 0° C. 2.01 g (11.9 mmol) methyl 2-amino-6-fluoro-benzoate, dissolved in 65 ml diethyl ether, are slowly added dropwise thereto and the mixture is stirred for 2 h at 0° C. Then the reaction mixture is combined dropwise at 0° C. with 100 ml dist. H2O. The aqueous phase is extracted twice with 100 ml diethyl ether. The combined organic phases are washed once with 100 ml of a saturated, aqueous NaCl solution, dried with MgSO4 and the solvent is eliminated in vacuo.
Quantity
676.3 mg
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:9]=1[C:10](OC)=[O:11].O>C(OCC)C>[NH2:7][C:8]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
676.3 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
2.01 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C(=CC=C1)F
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are slowly added dropwise
CUSTOM
Type
CUSTOM
Details
is combined dropwise at 0° C. with 100 ml dist
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with 100 ml diethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed once with 100 ml of a saturated, aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=C(C(=CC=C1)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.